Thermal Stability Ranked Against Dibenzothiophene and Benzothiophene Under Hydrous Pyrolysis
In a 360 °C hydrous pyrolysis experiment (40 h), 2-octylthiophene (2-OT) exhibited the lowest thermal stability among the four aromatic organosulfur compounds tested. The extent of degradation followed the order DBT < BT < 3-PT ≈ 2-OT, with 2-OT degraded to a greater extent than dibenzothiophene (DBT) and benzothiophene (BT). Sulfur isotope enrichment of up to 2.2‰ was observed in residual 2-OT. This thermal lability makes 2-octylthiophene a sensitive tracer for early thermal maturation stages, whereas DBT serves as a stable end-member proxy [1].
| Evidence Dimension | Thermal degradation extent (qualitative stability ranking after 40 h at 360 °C) |
|---|---|
| Target Compound Data | 2-OT: least stable among the four test compounds; significant degradation |
| Comparator Or Baseline | DBT: most stable; BT: intermediate; 3-PT: similar to 2-OT |
| Quantified Difference | Stability ranking: DBT > BT > 3-PT ≈ 2-OT (2-OT least stable) |
| Conditions | Quartz-tube hydrous pyrolysis at 360 °C, 40 h; with and without added reduced inorganic sulfur species (elemental S, Na₂S·9H₂O, Na₂SO₃); organic geochemistry context |
Why This Matters
For geochemical laboratories using alkylthiophenes as maturity proxies, 2-octylthiophene’s distinct degradation rate enables its use as an early-stage maturation marker, a role that cannot be fulfilled by the more thermally robust DBT or BT.
- [1] Meshoulam A, Amrani A. Sulfur isotope exchange between thiophenes and inorganic sulfur compounds under hydrous pyrolysis conditions. Org Geochem. 2017;103:79-87. View Source
